molecular formula C16H13F3N2O2 B6539019 N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 1060283-08-0

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6539019
CAS No.: 1060283-08-0
M. Wt: 322.28 g/mol
InChI Key: GYKRYBWXOLTREZ-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a trifluoromethyl group attached to the benzamide structure, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(carbamoylmethyl)aniline and 2-(trifluoromethyl)benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-(carbamoylmethyl)aniline is dissolved in a suitable solvent like dichloromethane, and 2-(trifluoromethyl)benzoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(trifluoromethyl)phenylbenzamide
  • N-(trifluoromethyl)phenylacetamide
  • N-(trifluoromethyl)phenylurea

Uniqueness

N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both a carbamoylmethyl group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)13-4-2-1-3-12(13)15(23)21-11-7-5-10(6-8-11)9-14(20)22/h1-8H,9H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKRYBWXOLTREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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